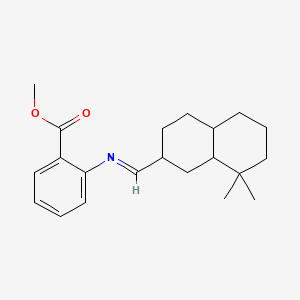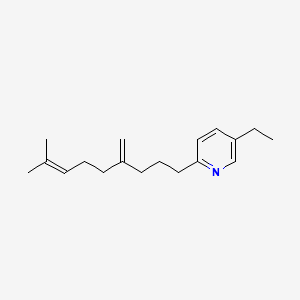
4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid is an organic compound with the molecular formula C14H13NO5S. It is known for its unique structure, which includes a naphthalene ring substituted with a sulfonic acid group and an amide linkage to a 1,3-dioxobutyl group. This compound has various applications in scientific research and industry due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid typically involves the reaction of naphthalene-1-sulfonic acid with 1,3-dioxobutane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility in aqueous environments, while the amide linkage allows for hydrogen bonding with biological molecules. These interactions can modulate various biochemical pathways, making it useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid
- 8-Amino-5-(naphthylazo)naphthalene-1-sulphonic acid
- Ammonium naphthalene-2-sulphonate
Uniqueness
4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid is unique due to its specific structural features, such as the 1,3-dioxobutyl group and the sulfonic acid substitution on the naphthalene ring. These features confer distinct chemical properties and reactivity, making it valuable in various applications compared to its analogs.
Propriétés
Numéro CAS |
68030-71-7 |
|---|---|
Formule moléculaire |
C14H13NO5S |
Poids moléculaire |
307.32 g/mol |
Nom IUPAC |
4-(3-oxobutanoylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H13NO5S/c1-9(16)8-14(17)15-12-6-7-13(21(18,19)20)11-5-3-2-4-10(11)12/h2-7H,8H2,1H3,(H,15,17)(H,18,19,20) |
Clé InChI |
PRLIMMHXFBMDPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


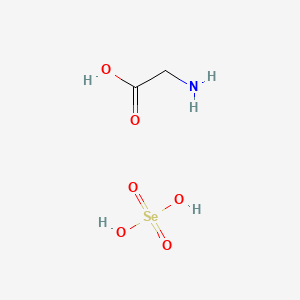

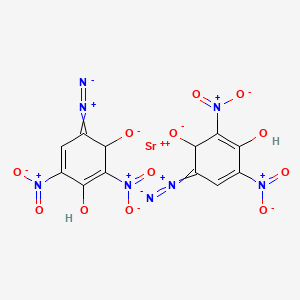
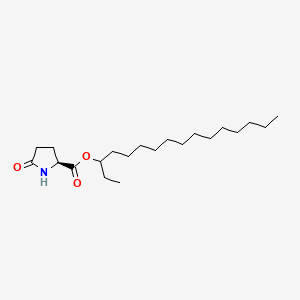

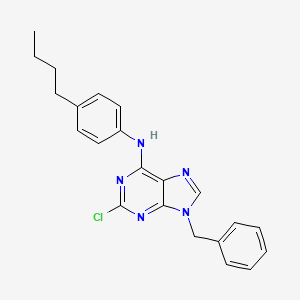
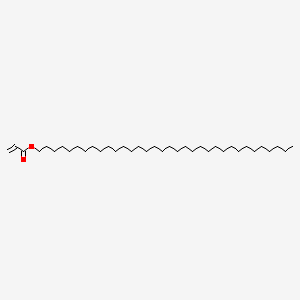
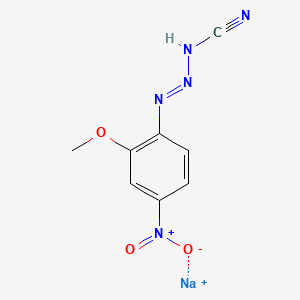
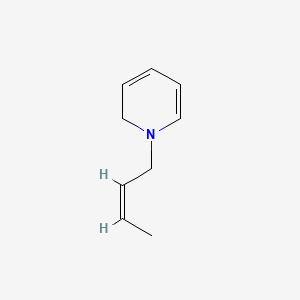

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
